Cas no 2028483-16-9 (Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate)

Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate structure
2028483-16-9 structure
商品名:Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate
CAS番号:2028483-16-9
MF:C10H15ClO4
メガワット:234.676702737808
CID:6587096
PubChem ID:165444365

Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2028483-16-9
    • methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate
    • EN300-700260
    • Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate
    • インチ: 1S/C10H15ClO4/c1-9(5-7-3-4-14-6-7)10(11,15-9)8(12)13-2/h7H,3-6H2,1-2H3
    • InChIKey: ROGGWWODZBMDIA-UHFFFAOYSA-N
    • ほほえんだ: ClC1(C(=O)OC)C(C)(CC2COCC2)O1

計算された属性

  • せいみつぶんしりょう: 234.0658866g/mol
  • どういたいしつりょう: 234.0658866g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-700260-1.0g
methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate
2028483-16-9
1g
$0.0 2023-06-07

Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate 関連文献

Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylateに関する追加情報

Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate (CAS No. 2028483-16-9): A Comprehensive Overview

Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate, identified by its CAS number 2028483-16-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This oxirane derivative, characterized by its unique structural features, has garnered attention for its potential applications in synthetic chemistry and drug development. The compound's molecular structure, featuring a chloro substituent and an oxolan moiety, makes it a versatile intermediate for various chemical transformations.

The< strong>Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate molecule exhibits a high degree of reactivity due to the presence of the epoxide ring, which is a key feature for its utility in organic synthesis. This reactivity has been exploited in various synthetic pathways, particularly in the construction of more complex molecules. The< strong>chloro group on the oxirane ring provides a site for nucleophilic substitution reactions, while the< strong>methyl and< strong>oxolan substituents contribute to the compound's overall stability and functionality.

In recent years, there has been growing interest in the use of oxirane derivatives as building blocks in pharmaceutical synthesis. The< strong>Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate, with its well-defined reactivity patterns, has been explored in several research studies aiming to develop novel therapeutic agents. One notable application is in the synthesis of bioactive molecules that target specific biological pathways. The< strong>oxolan ring, in particular, has been shown to enhance the bioavailability and binding affinity of drug candidates.

The< strong>Methyl 2-chloro-3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate has also been investigated for its role in polymer chemistry. Its ability to undergo ring-opening polymerization makes it a valuable monomer for creating advanced materials with tailored properties. These materials have potential applications in various industries, including medical devices and biodegradable plastics. The incorporation of the< strong>methyl and< strong>chloro groups into the polymer backbone allows for fine-tuning of mechanical and thermal properties.

The synthesis of< strong>Methyl 2-chloro-3-methyl-3-[(oxolan-3-ylmethyl]oxirane -2-carboxylate involves multiple steps that require precise control over reaction conditions. The use of high-purity starting materials and optimized catalysts is crucial to achieving high yields and minimal byproduct formation. Recent advancements in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce larger quantities of the compound for industrial applications.

In addition to its synthetic utility, the< strong>Methyl 2-chloro -3-methyl -3 -[( oxolan - 3 - ylmethy l ] ox ir ane - 2 - carboxyl ate has shown promise in environmental chemistry. Its reactivity with various pollutants has been studied as a potential tool for water treatment and remediation. The ability of the compound to participate in redox reactions makes it effective in neutralizing hazardous substances without generating harmful byproducts.

The future prospects for< strong>Methyl 2-chloro - 3 - methyl - 3 - [( ox o lan - 3 - ylm eth y l ] ox ir ane - 2 - car box yl ate are vast, particularly as research continues to uncover new applications in drug discovery and material science. Collaborative efforts between chemists, biologists, and engineers will be essential to fully realize its potential. As our understanding of molecular interactions deepens, so too will our ability to harness this versatile compound for innovative solutions.

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